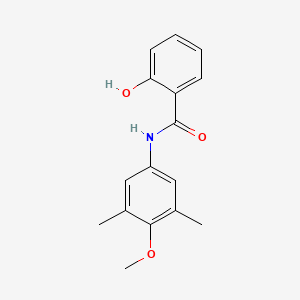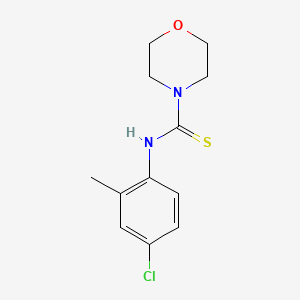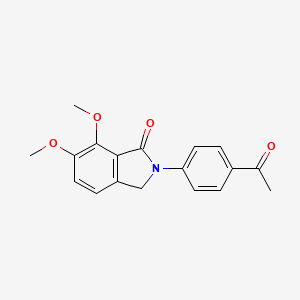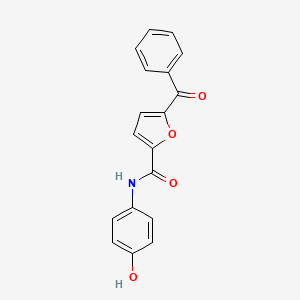
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have a number of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme mTOR, which is involved in the regulation of cell growth and division. By inhibiting mTOR, this compound may be able to slow down the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. Studies have shown that this compound can increase protein synthesis and muscle mass in animals, and may have applications in the field of sports nutrition. This compound has also been shown to have anti-inflammatory properties and may be able to reduce inflammation in various tissues. Additionally, this compound has been shown to have antioxidant properties and may be able to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, this compound has a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
Direcciones Futuras
There are a number of future directions for research on 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various tissues and organs. Finally, studies are needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in animals.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with a number of potential applications in various fields. This compound has been shown to have anti-cancer and anti-inflammatory properties, and may have applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on various tissues and organs, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide involves the reaction of 4-methoxy-3,5-dimethylphenyl isocyanate with 2-hydroxybenzamide. This reaction results in the formation of this compound, which can be purified and isolated using various techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-12(9-11(2)15(10)20-3)17-16(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXNGOXZPSVAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)



![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)